Cas no 2248288-32-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate)

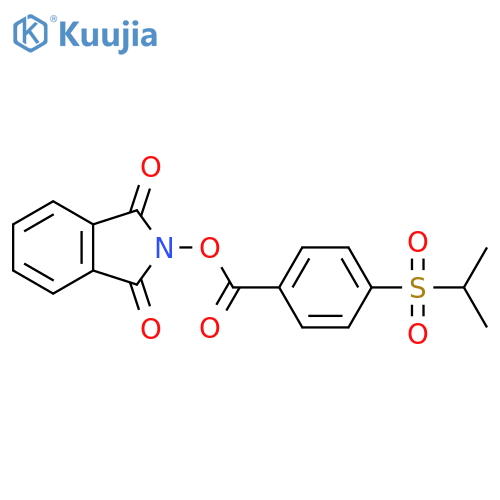

2248288-32-4 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate

- EN300-6519201

- 2248288-32-4

-

- インチ: 1S/C18H15NO6S/c1-11(2)26(23,24)13-9-7-12(8-10-13)18(22)25-19-16(20)14-5-3-4-6-15(14)17(19)21/h3-11H,1-2H3

- InChIKey: UMILMKOFDVXACP-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC=1)(C(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 373.06200837g/mol

- どういたいしつりょう: 373.06200837g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 663

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 106Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6519201-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate |

2248288-32-4 | 0.1g |

$376.0 | 2023-05-31 | ||

| Enamine | EN300-6519201-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate |

2248288-32-4 | 0.5g |

$410.0 | 2023-05-31 | ||

| Enamine | EN300-6519201-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate |

2248288-32-4 | 0.05g |

$359.0 | 2023-05-31 | ||

| Enamine | EN300-6519201-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate |

2248288-32-4 | 2.5g |

$838.0 | 2023-05-31 | ||

| Enamine | EN300-6519201-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate |

2248288-32-4 | 0.25g |

$393.0 | 2023-05-31 | ||

| Enamine | EN300-6519201-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate |

2248288-32-4 | 10g |

$1839.0 | 2023-05-31 | ||

| Enamine | EN300-6519201-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate |

2248288-32-4 | 1g |

$428.0 | 2023-05-31 | ||

| Enamine | EN300-6519201-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate |

2248288-32-4 | 5g |

$1240.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

2248288-32-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propane-2-sulfonyl)benzoate) 関連製品

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量